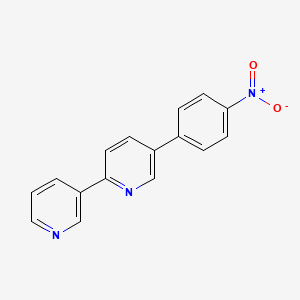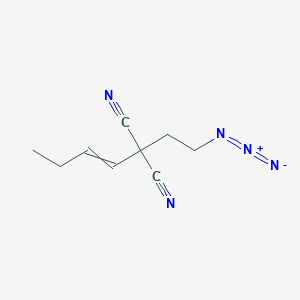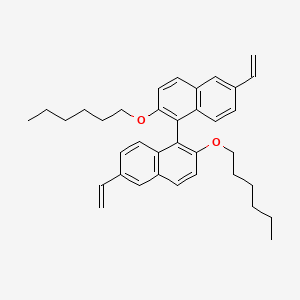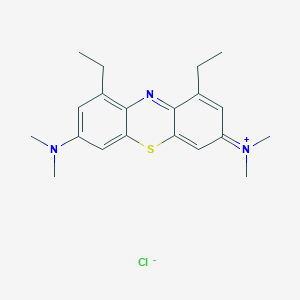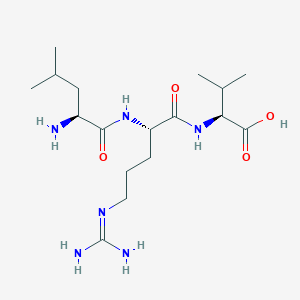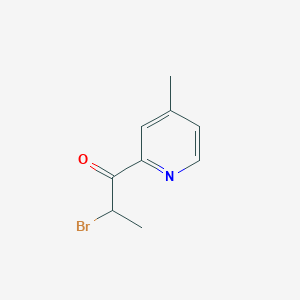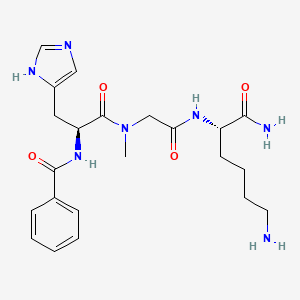
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide: is a synthetic peptide compound with a complex structure It is composed of several amino acids, including histidine, glycine, and lysine, each contributing to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides or other coupling agents. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, potentially altering the compound’s properties.
Reduction: Reduction reactions can target specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized histidine derivatives, while substitution reactions can introduce new functional groups, creating modified peptides.
Scientific Research Applications
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but it often includes interactions with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
N-Benzoyl-L-histidyl-L-lysine: Shares structural similarities but lacks the methylglycyl component.
N-Benzoyl-L-histidyl-N-methylglycyl-L-alaninamide: Similar structure with alanine instead of lysine.
N-Benzoyl-L-histidyl-N-methylglycyl-L-argininamide: Contains arginine instead of lysine.
Uniqueness: N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties
Properties
CAS No. |
647865-26-7 |
|---|---|
Molecular Formula |
C22H31N7O4 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]-methylamino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C22H31N7O4/c1-29(13-19(30)27-17(20(24)31)9-5-6-10-23)22(33)18(11-16-12-25-14-26-16)28-21(32)15-7-3-2-4-8-15/h2-4,7-8,12,14,17-18H,5-6,9-11,13,23H2,1H3,(H2,24,31)(H,25,26)(H,27,30)(H,28,32)/t17-,18-/m0/s1 |
InChI Key |
HLUTZFZOINLHKR-ROUUACIJSA-N |
Isomeric SMILES |
CN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CC1=CN=CN1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(CC(=O)NC(CCCCN)C(=O)N)C(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


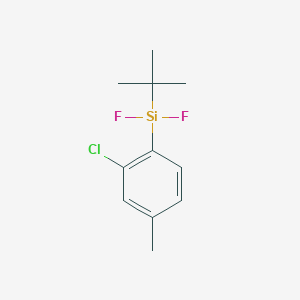
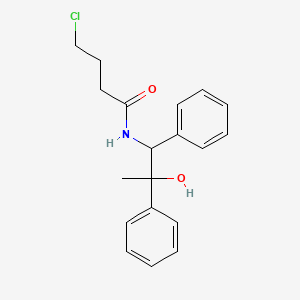
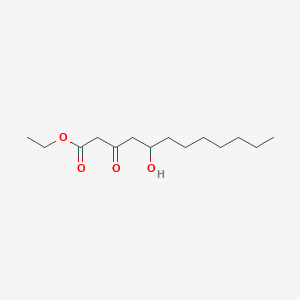
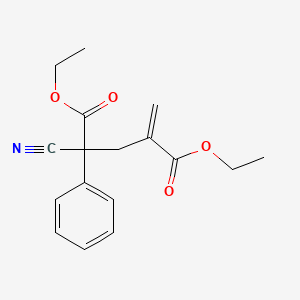

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

